5-(Aminomethyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-(Aminomethyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by the presence of an aminomethyl group, a 2-methylpropyl group, and a tetrahydropyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine core. Subsequent functionalization steps introduce the aminomethyl and 2-methylpropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
5-(Aminomethyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-aminomethyl-2-methylpyrimidine: An aminopyrimidine compound with similar structural features.
5-(2-methylpropyl)nonane: A nonane derivative with a 2-methylpropyl group.
Uniqueness
5-(Aminomethyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its tetrahydropyrimidine core combined with aminomethyl and 2-methylpropyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-(aminomethyl)-1-(2-methylpropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)4-12-5-7(3-10)8(13)11-9(12)14/h5-6H,3-4,10H2,1-2H3,(H,11,13,14) |
InChI Key |
WQPROFMSBFAHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=O)NC1=O)CN |
Origin of Product |
United States |
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